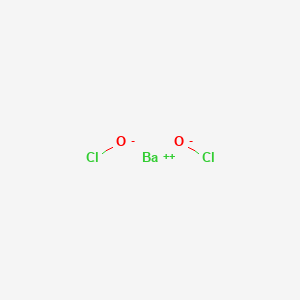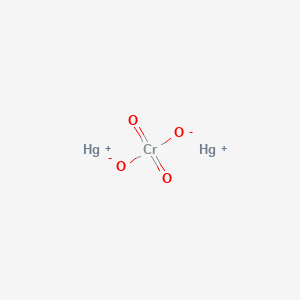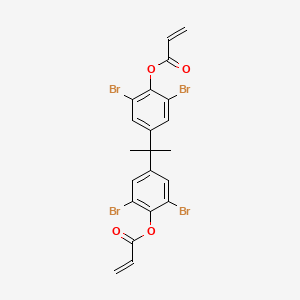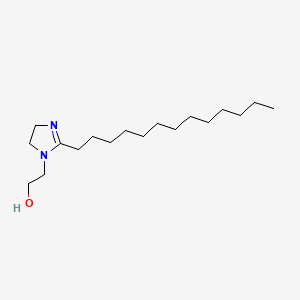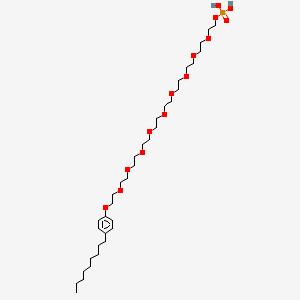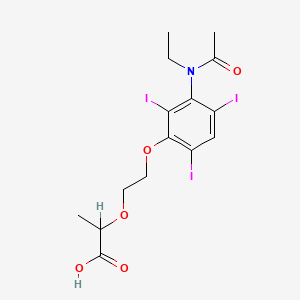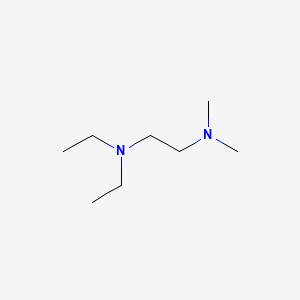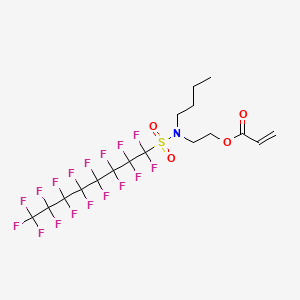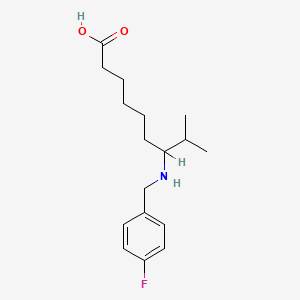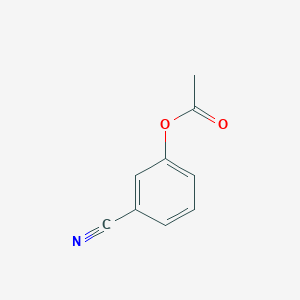
3-Cyanophenyl acetate
説明
3-Cyanophenyl acetate is an organic compound with the linear formula C9H7NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It appears as a colorless or pale yellow solid .
Molecular Structure Analysis
The molecular structure of 3-Cyanophenyl acetate is represented by the linear formula C9H7NO2 . It has a molecular weight of 161.162 .
科学的研究の応用
Synthesis and Characterization
- Synthesis of Heterocycles : 2-Cyanophenyl isothiocyanate, closely related to 3-cyanophenyl acetate, has been used in the synthesis of new polycondensed heterocycles, which are crucial in developing novel pharmaceuticals and materials (Calestani et al., 2001).
- Development of Anticancer Agents : Derivatives of 2-(2-cyanophenyl)-N-phenylacetamide, analogous to 3-cyanophenyl acetate, have shown significant inhibitory activity against cancer cell lines, highlighting their potential in anticancer drug development (Konidena et al., 2018).
- Chromatographic Studies : Cyanophenyl ethers, related to 3-cyanophenyl acetate, have been explored for their chromatographic properties, useful in analytical chemistry (Dhanesar & Poole, 1982).
Catalytic and Electrochemical Applications
- Electrochemical Capacitor Materials : Derivatives of 3-(phenylthiophene), closely related to 3-cyanophenyl acetate, have been studied for their use in electrochemical capacitors, a crucial component in energy storage devices (Ferraris et al., 1998).
- Green Chemistry in Pharmaceutical Research : Research on Suzuki coupling reactions, essential in pharmaceutical synthesis, has been conducted to develop greener methods, which may involve derivatives of phenyl acetate compounds (Costa et al., 2012).
Photocatalysis and Environmental Applications
- Wastewater Treatment : Studies on photocatalytic degradation of pollutants like acetaminophen using composites relevant to 3-cyanophenyl acetate derivatives have been conducted, showcasing their potential in environmental remediation (Yanyan et al., 2017).
- Corrosion Inhibition : Acrylamide derivatives related to 3-cyanophenyl acetate have been synthesized and studied for their efficacy as corrosion inhibitors, an essential aspect in material science and engineering (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(3-cyanophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNBGFVFXQYLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303872 | |
| Record name | 3-Cyanophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl acetate | |
CAS RN |
55682-11-6 | |
| Record name | NSC163145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyanophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYANOPHENYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



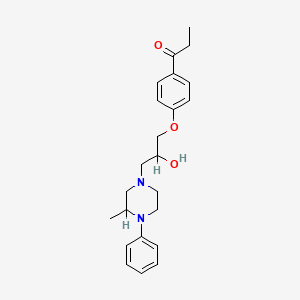
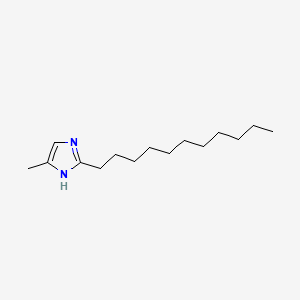
![1-Propene, 3,3'-[(1-methylethylidene)bis(oxy)]bis-](/img/structure/B1619529.png)
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 3,12,16,17-tetrachloro-](/img/structure/B1619531.png)
